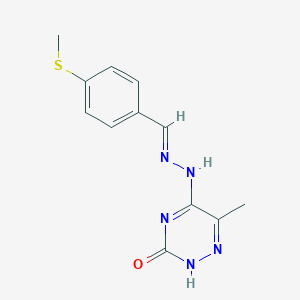
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been studied for its potential use as a pharmaceutical drug. This compound is also known as EPM and has been shown to have promising results in scientific research.
Mécanisme D'action
The mechanism of action of EPM involves its ability to block dopamine receptors in the brain. This results in a decrease in the activity of the dopamine system, which is thought to be responsible for the symptoms of psychosis.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. These include a decrease in dopamine activity, as well as an increase in the activity of other neurotransmitters, such as serotonin and norepinephrine. EPM has also been shown to have an effect on the immune system, with research suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPM in lab experiments is that it has been shown to be effective in blocking dopamine receptors. This makes it a useful tool for studying the dopamine system and its role in various physiological and pathological processes. However, one limitation of using EPM is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on EPM. One area of interest is the potential use of EPM in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of more effective and less toxic analogs of EPM. Additionally, research is needed to further understand the biochemical and physiological effects of EPM, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of EPM involves the reaction of 4-ethylphenol and 4-methylpiperidine with carbon disulfide. The resulting product is then treated with hydrochloric acid to produce EPM.
Applications De Recherche Scientifique
EPM has been studied for its potential use as an antipsychotic drug. Research has shown that EPM has a similar mechanism of action to other antipsychotic drugs, such as clozapine and risperidone. EPM has also been studied for its potential use in treating anxiety and depression.
Propriétés
Formule moléculaire |
C15H21NOS |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C15H21NOS/c1-3-17-14-6-4-13(5-7-14)15(18)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |
Clé InChI |
CSDKCZMQBMSDDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)



![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)